molecular formula C9H9FO2 B1321972 2-Ethoxy-4-fluorobenzaldehyde CAS No. 883537-24-4

2-Ethoxy-4-fluorobenzaldehyde

Cat. No. B1321972
CAS RN: 883537-24-4
M. Wt: 168.16 g/mol
InChI Key: AFNWRNDORVJZIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods such as nucleophilic aromatic substitution, Knoevenagel condensation, and reactions with different reagents and catalysts. For instance, the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was achieved by Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl acetoacetate . Similarly, the synthesis of 4-[18F]fluoroguaiacol was performed starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution followed by Baeyer-Villiger oxidation . These methods could potentially be adapted for the synthesis of 2-Ethoxy-4-fluorobenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Ethoxy-4-fluorobenzaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was confirmed by X-ray diffraction studies . The structure of the title compound crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond. These findings suggest that 2-Ethoxy-4-fluorobenzaldehyde could also be characterized using similar techniques to determine its molecular conformation and crystal system.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including condensation to form Schiff bases and complexation with metals. The title compound in paper was synthesized by the reaction of a triazole derivative with 2-fluorobenzaldehyde, indicating that 2-Ethoxy-4-fluorobenzaldehyde could also participate in similar condensation reactions to form new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-4-fluorobenzaldehyde can be inferred from the properties of similar compounds. For instance, the solubility, fluorescence, and binding properties of the condensation product of 4-methoxybenzaldehyde and ethylenediamine were studied, showing an enhancement in fluorescence intensity upon interaction with Ce3+ . This suggests that 2-Ethoxy-4-fluorobenzaldehyde may also exhibit specific interactions with metal ions, which could be explored for sensor applications.

Scientific Research Applications

Radiosynthesis and Biodistribution

  • Application in Radiosynthesis: 2-Ethoxy-4-fluorobenzaldehyde has been used in the radiosynthesis of novel fluorinated aldehyde-containing prosthetic groups. These groups are crucial in positron emission tomography (PET) imaging for quantitative receptor imaging (Glaser et al., 2008).

Synthesis of Chemical Compounds

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate: This compound was synthesized from 4-bromo-2-fluorotoluene, involving a series of reactions including hydrolysis and esterification, demonstrating the versatility of 2-Ethoxy-4-fluorobenzaldehyde in complex chemical syntheses (Chen Bing-he, 2008).

Prosthetic Group for Peptide Labeling

  • Thiol-Reactive Prosthetic Groups: In the development of thiol-reactive prosthetic groups for labeling cysteine-containing peptides and proteins, 2-Ethoxy-4-fluorobenzaldehyde plays a role in facilitating efficient labeling (Wuest et al., 2008).

Synthesis and Characterization of Monomers

  • Creation of Polyazomethines: Bis-aldehyde monomers synthesized from 2-Ethoxy-4-fluorobenzaldehyde have been used to create electrically conductive polyazomethines. These findings are significant in the field of polymer science and materials engineering (Hafeez et al., 2019).

Antioxidant Activity Research

  • Antioxidant Activity of Derivatives: Research has explored the synthesis of thiazolidin-4-one derivatives from 2-Ethoxy-4-fluorobenzaldehyde, evaluating their potential as antioxidants (El Nezhawy et al., 2009).

Improvement of Synthesis Methods

  • Enhancing Synthesis of Key Intermediates: The improvement in the synthesis methods of certain intermediates, like those used in the manufacturing of Rosiglitazone, showcases the role of 2-Ethoxy-4-fluorobenzaldehyde in pharmaceutical manufacturing (Xu Yun-gen, 2005).

Research on Fluorobenzaldehyde Synthesis

  • Progress in Synthesis Techniques: The compound has been a focal point in the research regarding the synthesis of fluorobenzaldehyde, an important intermediate in various chemical industries (Qin Hai-fang, 2009).

Theoretical Studies

  • Schiff Base Analysis: Theoretical studies involving Schiff bases derived from 2-Ethoxy-4-fluorobenzaldehyde have provided insights into their chemical structures and properties (Ruan Min, 2008).

Hydrogen Bonding Studies

  • C-H...O Hydrogen Bonding: Investigating C-H...O hydrogen bonds in liquid 2-Ethoxy-4-fluorobenzaldehyde has led to a better understanding of these interactions, crucial in various chemical processes (Ribeiro-Claro et al., 2002).

Safety and Hazards

The safety information for 2-Ethoxy-4-fluorobenzaldehyde indicates that it is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

2-ethoxy-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWRNDORVJZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-fluorobenzaldehyde

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 17 a], [rac]-2-ethoxy-3-(4-hydroxy-benzo[b]thiophen-7-yl)-propionic acid methyl ester was reacted with 2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethanol (prepared from 4-fluoro-2-hydroxy-benzaldehyde [J. Chem. Soc., Perkin Trans. 1 (1994), (13), 1823-31] by i) treatment with ethyl iodide, potassium carbonate in N,N-dimethylformamide to give 2-ethoxy-4-fluoro-benzaldehyde; ii) conversion of the 2-ethoxy-4-fluoro-benzaldehyde into 2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethanol in analogy to the sequence described in examples 21 a] to 21 e]) in the presence of triphenylphosphine and DEAD (diethyl azodicarboxylate) to yield [rac]-2-ethoxy-3-(4-{2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethoxy}-benzo[b]thiophen-7-yl)-propionic acid methyl ester, which was further saponified in analogy to the procedure described in example 91 e] to yield [rac]-2-ethoxy-3-(4-{2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethoxy-}-benzo[b]thiophen-7-yl)-propionic acid as light yellow solid.
Name
[rac]-2-ethoxy-3-(4-hydroxy-benzo[b]thiophen-7-yl)-propionic acid methyl ester
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2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethanol
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Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 7 c], [rac]-2-ethoxy-3-(4-hydroxy-2-methyl-phenyl)-propionic acid ethyl ester (example 34 b]) was reacted with 2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethanol (prepared from 4-fluoro-2-hydroxy-benzaldehyde [J. Chem. Soc., Perkin Trans. 1 (1994), (13), 1823-31] by i) treatment with ethyl iodide, potassium carbonate in N,N-dimethylformamide to give 2-ethoxy-4-fluoro-benzaldehyde; ii) conversion of 2-ethoxy-4-fluoro-benzaldehyde into 4-chloromethyl-2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazole in analogy to the procedures described in examples 2 a] and b]; iii) conversion of 4-chloromethyl-2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazole into 2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethanol by treatment with sodium cyanide in DMSO followed by hydrolysis of the nitrile function with sodium hydroxide in ethanol/water at reflux and reduction of the acid formed with BH3×THF in tetrahydrofuran at room temperature) in the presence of triphenylphosphine and diethyl azodicarboxylate to yield [rac]-2-ethoxy-3-(4-{2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethoxy}-2-methyl-phenyl)-propionic acid ethyl ester as light yellow liquid.
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[rac]-2-ethoxy-3-(4-hydroxy-2-methyl-phenyl)-propionic acid ethyl ester
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2-[2-(2-ethoxy-4-fluoro-phenyl)-5-methyl-oxazol-4-yl]-ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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